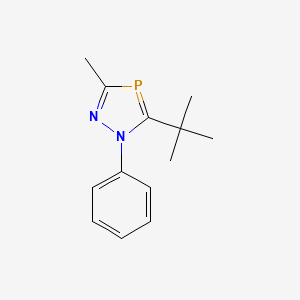
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl, methyl, and phenyl groups along with nitrogen and phosphorus sources. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted diazaphospholes depending on the reagents used.
Aplicaciones Científicas De Investigación
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical properties compared to similar compounds that may only contain nitrogen or other heteroatoms. This uniqueness makes it valuable in specific applications where such properties are advantageous.
Propiedades
Número CAS |
110256-55-8 |
|---|---|
Fórmula molecular |
C13H17N2P |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
5-tert-butyl-3-methyl-1-phenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C13H17N2P/c1-10-14-15(11-8-6-5-7-9-11)12(16-10)13(2,3)4/h5-9H,1-4H3 |
Clave InChI |
DYHWMLNOQIVYEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=P1)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


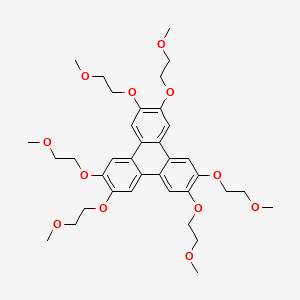
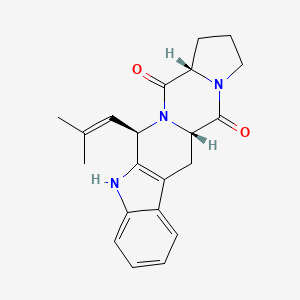
![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

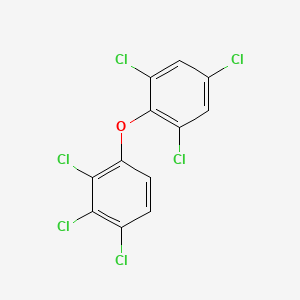

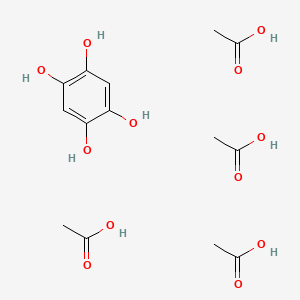
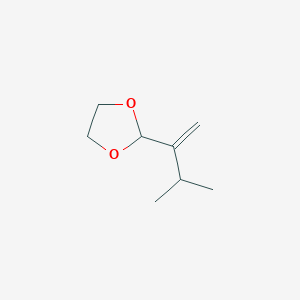
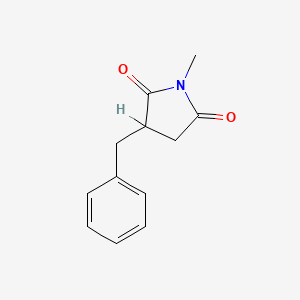

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

